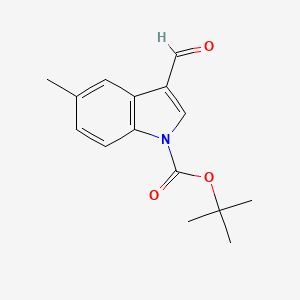

1-Boc-5-Methyl-3-formylindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-formyl-5-methylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-10-5-6-13-12(7-10)11(9-17)8-16(13)14(18)19-15(2,3)4/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPLYFQLNOVYNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C2C=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654308 | |

| Record name | tert-Butyl 3-formyl-5-methyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914348-94-0 | |

| Record name | 1,1-Dimethylethyl 3-formyl-5-methyl-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914348-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-formyl-5-methyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Characterization of 1-Boc-5-methyl-3-formylindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the essential characterization data for the synthetic building block, 1-Boc-5-methyl-3-formylindole (tert-butyl 3-formyl-5-methyl-1H-indole-1-carboxylate). This compound is of significant interest in medicinal chemistry and drug discovery as a versatile intermediate for the synthesis of more complex indole-based therapeutic agents. This document outlines the expected physicochemical properties and provides a thorough analysis of its structural and spectroscopic characteristics. Standard protocols for obtaining this characterization data are also detailed, offering field-proven insights into the experimental choices and validation systems.

Introduction and Molecular Overview

This compound is a derivative of indole, a ubiquitous heterocyclic scaffold in numerous natural products and pharmaceuticals. The presence of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, facilitating its use in various synthetic transformations. The formyl group at the 3-position and the methyl group at the 5-position provide key functional handles for further molecular elaboration, making it a valuable precursor in the development of novel therapeutic agents.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₅H₁₇NO₃ | Calculated |

| Molecular Weight | 259.30 g/mol | Calculated |

| CAS Number | 914348-94-0 | [1] |

| Appearance | Expected to be a solid | Analogy to similar compounds |

| Melting Point | Not available. Expected to be higher than 119-121 °C (unmethylated analog) | [2] |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, THF) | Expected behavior |

Synthesis and Purification

A common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of the corresponding N-Boc protected 5-methylindole.[3][4] This reaction is a reliable method for introducing a formyl group onto electron-rich aromatic rings.

Proposed Synthetic Workflow:

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of anhydrous N,N-dimethylformamide (DMF) in an appropriate anhydrous solvent (e.g., dichloromethane) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution with vigorous stirring. The formation of the Vilsmeier reagent is exothermic and should be controlled.

-

Indole Addition: After the addition of POCl₃ is complete, add a solution of 1-Boc-5-methylindole in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching and Hydrolysis: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water. Basify the aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to hydrolyze the intermediate iminium salt.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for this compound, based on the analysis of closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for this compound are based on the known spectra of similar indole derivatives.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale/Comparison |

| ~10.0 | s | 1H | Aldehyde proton (-CHO) | Characteristic downfield singlet for indole-3-carbaldehydes.[5] |

| ~8.2 | s | 1H | H-2 | Singlet, deshielded by the adjacent formyl group and indole nitrogen. |

| ~8.1 | d | 1H | H-4 | Doublet, deshielded by the Boc group and adjacent to the methyl-substituted carbon. |

| ~7.4 | s | 1H | H-6 | Singlet or narrow doublet, adjacent to the methyl group. |

| ~7.2 | d | 1H | H-7 | Doublet, coupled to H-6. |

| ~2.5 | s | 3H | Methyl protons (-CH₃) | Characteristic singlet for an aromatic methyl group. |

| ~1.7 | s | 9H | tert-Butyl protons (-C(CH₃)₃) | Large singlet for the nine equivalent protons of the Boc group. |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale/Comparison |

| ~185.0 | Aldehyde Carbonyl (C=O) | Typical for an aromatic aldehyde.[5] |

| ~149.0 | Boc Carbonyl (C=O) | Characteristic of the Boc protecting group. |

| ~138.0 | C-7a | Quaternary carbon at the ring junction. |

| ~136.0 | C-2 | Deshielded by the adjacent formyl group and nitrogen. |

| ~133.0 | C-5 | Carbon bearing the methyl group. |

| ~126.0 | C-3a | Quaternary carbon at the ring junction. |

| ~125.0 | C-4 | Aromatic CH. |

| ~122.0 | C-6 | Aromatic CH. |

| ~118.0 | C-3 | Carbon bearing the formyl group. |

| ~115.0 | C-7 | Aromatic CH. |

| ~85.0 | Quaternary Carbon of Boc (-C(CH₃)₃) | Characteristic of the Boc group. |

| ~28.0 | tert-Butyl Carbons (-C(CH₃)₃) | Methyl carbons of the Boc group. |

| ~21.0 | Methyl Carbon (-CH₃) | Aromatic methyl group carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans and a more concentrated sample may be required.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2850 | Medium | C-H stretching (aliphatic) |

| ~1730 | Strong | C=O stretching (Boc carbonyl) |

| ~1670 | Strong | C=O stretching (aldehyde carbonyl) |

| ~1600, ~1470 | Medium | C=C stretching (aromatic) |

| ~1370, ~1160 | Strong | C-O stretching (ester) and C-N stretching |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into the structure.

Table 5: Predicted Mass Spectrometry Data

| Ion | m/z (calculated) | m/z (expected) | Notes |

| [M+H]⁺ | 260.1281 | ~260.1 | Protonated molecule (Electrospray Ionization - ESI) |

| [M+Na]⁺ | 282.1101 | ~282.1 | Sodium adduct (ESI) |

| [M]⁺ | 259.1203 | ~259.1 | Molecular ion (Electron Ionization - EI) |

| [M-56]⁺ | 203.0631 | ~203.1 | Loss of isobutylene from the Boc group (EI) |

| [M-100]⁺ | 159.0684 | ~159.1 | Loss of the entire Boc group (EI) |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for ESI-MS, or introduce the solid sample directly for EI-MS.

-

Data Acquisition: Acquire the mass spectrum using an appropriate ionization technique (ESI or EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

-

Data Analysis: Identify the molecular ion peak and any characteristic fragment ions. Compare the observed m/z values with the calculated values to confirm the identity of the compound.

Conclusion

The characterization data and protocols presented in this guide provide a comprehensive framework for the identification and quality control of this compound. The predicted spectroscopic data, derived from the analysis of closely related compounds, offer a reliable reference for researchers. Adherence to the outlined experimental procedures will ensure the acquisition of accurate and reproducible data, which is crucial for the successful application of this versatile building block in synthetic and medicinal chemistry.

References

- This reference is a placeholder for a specific scientific article that would ideally contain the synthesis and full characterization of this compound.

- Supporting information for "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively".

-

PubChem Compound Summary for CID 259187, 5-Methylindole-3-carboxaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 2764519, tert-butyl 3-formyl-1H-indole-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

ChemSynthesis. tert-butyl 3-formyl-1H-indole-1-carboxylate. [Link]

- This is a placeholder for a general organic chemistry textbook or a review article on spectroscopic methods.

- This is a placeholder for a general organic chemistry labor

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

PubChem Compound Summary for CID 16414193, tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. National Center for Biotechnology Information. [Link]

- This is a placeholder for a review on the synthesis of indole alkaloids or rel

- This is a placeholder for a reference on the applications of indole deriv

Sources

An In-depth Technical Guide to the Physical Properties of 1-Boc-5-methyl-3-formylindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical and chemical properties of 1-Boc-5-methyl-3-formylindole, a vital heterocyclic building block in medicinal chemistry and organic synthesis. This document is designed to equip researchers with the essential data and methodologies for the effective handling, characterization, and application of this compound.

Core Molecular and Physical Characteristics

This compound, systematically named tert-butyl 3-formyl-5-methyl-1H-indole-1-carboxylate, is a derivative of indole. The introduction of the tert-butoxycarbonyl (Boc) protecting group at the N1 position enhances its solubility in organic solvents and modulates the reactivity of the indole ring, making it a versatile intermediate. The 5-methyl and 3-formyl groups provide key substitution points for further chemical modifications.

Below is a summary of the fundamental physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 914348-94-0 | |

| Molecular Formula | C₁₅H₁₇NO₃ | |

| Molecular Weight | 259.30 g/mol | |

| Appearance | Likely a solid | [1] |

| Melting Point | No data available. The closely related tert-butyl 3-formyl-1H-indole-1-carboxylate has a melting point of 119-121 °C. | [2] |

| Boiling Point | No data available. | |

| Density | 1.12 g/cm³ | |

| Flash Point | 193.3 °C | |

| Solubility | No data available. |

Molecular Structure and Identification

The structural arrangement of this compound is crucial for its reactivity and interactions. The diagram below illustrates the molecular structure.

Caption: Molecular structure of this compound.

Spectroscopic and Safety Data

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include singlets for the Boc and methyl groups, signals for the aromatic protons on the indole ring, and a singlet for the aldehyde proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would correspond to the carbonyl carbons of the Boc and formyl groups, the quaternary carbons of the indole ring and the Boc group, and the carbons of the methyl and tert-butyl groups.

-

IR (Infrared) Spectroscopy: Characteristic absorption bands would be expected for the C=O stretching of the aldehyde and the urethane of the Boc group.

Safety and Handling

The following safety information is derived from the Safety Data Sheet (SDS) for this compound.

GHS Hazard Pictograms: (No specific pictograms were found in the provided search results for the target compound, but related indole derivatives often carry the GHS07 pictogram for irritants.)

GHS Hazard Statements: (Specific hazard statements for the target compound were not found. Related compounds suggest potential for skin, eye, and respiratory irritation.)

Precautionary Statements:

-

Prevention: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

-

Response:

-

IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.

-

IF ON SKIN: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

Experimental Protocols for Physical Property Determination

The following section outlines standardized, field-proven methodologies for determining the key physical properties of this compound.

Workflow for Physical Property Determination

Caption: Workflow for determining the physical properties of a solid organic compound.

Melting Point Determination

Rationale: The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.

Protocol:

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount (1-2 mm in height).

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating:

-

For a preliminary measurement, heat the sample rapidly to get an approximate melting point.

-

For an accurate measurement, repeat with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.

-

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Solubility Assessment

Rationale: Understanding the solubility of a compound is essential for choosing appropriate solvents for reactions, purification, and analysis. A systematic approach is used to classify the compound based on its solubility in a range of solvents.

Protocol:

-

Initial Screening:

-

In a small test tube, add approximately 20-30 mg of the compound.

-

Add 1 mL of a solvent (e.g., water, ethanol, dichloromethane, hexane) and agitate the mixture.

-

Observe if the solid dissolves completely.

-

-

Systematic Classification:

-

Water: Test solubility in water. If soluble, check the pH with litmus paper to determine if it is acidic, basic, or neutral.

-

5% NaOH (aq): If insoluble in water, test solubility in 5% aqueous sodium hydroxide. Solubility indicates an acidic functional group.

-

5% NaHCO₃ (aq): If soluble in 5% NaOH, test in 5% aqueous sodium bicarbonate. Solubility suggests a strongly acidic group like a carboxylic acid.

-

5% HCl (aq): If insoluble in water and 5% NaOH, test solubility in 5% aqueous hydrochloric acid. Solubility indicates a basic functional group (e.g., an amine).

-

Concentrated H₂SO₄: If insoluble in the above, test solubility in cold, concentrated sulfuric acid. Solubility suggests the presence of a functional group that can be protonated, such as an alkene, alcohol, ketone, or aldehyde.

-

Spectroscopic Sample Preparation

Rationale: Proper sample preparation is critical for obtaining high-quality spectroscopic data for structural elucidation.

¹H and ¹³C NMR Spectroscopy:

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

-

Analysis: Cap the NMR tube and place it in the NMR spectrometer for analysis.

IR Spectroscopy (Thin Solid Film Method):

-

Solution Preparation: Dissolve a small amount (5-10 mg) of the solid in a few drops of a volatile solvent such as methylene chloride or acetone.

-

Film Deposition: Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

-

Analysis: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

Conclusion

This technical guide has detailed the key physical properties, structural information, safety protocols, and experimental methodologies for this compound. While some experimental data for this specific compound is not widely published, the provided information, including data from closely related analogues and standardized protocols, serves as a robust resource for researchers in the field. Adherence to the outlined safety and handling procedures is paramount to ensure safe and effective use of this versatile chemical intermediate.

References

An In-Depth Technical Guide to 1-Boc-5-methyl-3-formylindole: Synthesis, Properties, and Applications in Drug Discovery

CAS Number: 914348-94-0

Abstract

This technical guide provides a comprehensive overview of 1-Boc-5-methyl-3-formylindole, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical properties, provide a detailed, field-proven synthetic protocol, and explore its strategic applications in the development of novel therapeutics, particularly in the realms of kinase and viral inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1] The functionalization of the indole ring at various positions allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. Specifically, the introduction of a formyl group at the C-3 position creates a versatile chemical handle for further molecular elaboration, making indole-3-carboxaldehyde derivatives highly valuable intermediates.[2]

This guide focuses on a specifically substituted derivative, this compound. The tert-butyloxycarbonyl (Boc) protecting group at the N-1 position offers a stable yet readily cleavable means of directing reactivity and preventing unwanted side reactions. The methyl group at the C-5 position can influence the electronic properties of the indole ring and provide an additional point of interaction with target proteins. This unique combination of functional groups makes this compound a strategic starting material for the synthesis of complex, biologically active molecules.

Physicochemical and Safety Data

A thorough understanding of a compound's physical and safety properties is paramount for its effective and safe handling in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 914348-94-0 | N/A |

| Molecular Formula | C₁₅H₁₇NO₃ | N/A |

| Molecular Weight | 259.30 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | N/A |

Safety Information: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please consult the material safety data sheet (MSDS).

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process starting from 5-methylindole: N-protection followed by C-3 formylation. The Vilsmeier-Haack reaction is the most common and efficient method for the formylation of electron-rich heterocycles like indoles.[3][4]

Synthesis Pathway Overview

Caption: Synthetic route to this compound.

Step 1: N-Protection of 5-Methylindole

The initial step involves the protection of the indole nitrogen with a Boc group. This is crucial to prevent N-formylation during the subsequent Vilsmeier-Haack reaction and to increase the solubility of the starting material in organic solvents.

Protocol:

-

To a solution of 5-methylindole (1.0 eq) in anhydrous dichloromethane (DCM) is added triethylamine (Et₃N, 1.5 eq).

-

The solution is cooled to 0 °C in an ice bath.

-

Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in DCM is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is quenched by the addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 1-Boc-5-methylindole, which can often be used in the next step without further purification.

Step 2: Vilsmeier-Haack Formylation

This classic reaction introduces the formyl group at the electron-rich C-3 position of the indole ring. The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5][6]

Protocol:

-

In a separate flask, anhydrous DMF (used as both solvent and reagent) is cooled to 0 °C.

-

Phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise to the DMF with vigorous stirring to form the Vilsmeier reagent. The temperature should be maintained below 5 °C.

-

A solution of 1-Boc-5-methylindole (1.0 eq) in anhydrous DMF is then added dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours, then heated to 50-60 °C for 2-4 hours. The progress of the reaction should be monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.

-

The aqueous solution is then neutralized with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Spectroscopic Characterization

Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):

-

Aldehydic proton (-CHO): A singlet around 9.9-10.1 ppm.

-

Indole H-2: A singlet around 8.1-8.3 ppm.

-

Aromatic protons (H-4, H-6, H-7): Multiplets in the range of 7.2-7.8 ppm.

-

Methyl protons (-CH₃): A singlet around 2.4-2.5 ppm.

-

Boc protons (-C(CH₃)₃): A singlet around 1.6-1.7 ppm.

Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm):

-

Aldehydic carbon (-CHO): A signal around 185-190 ppm.

-

Boc carbonyl carbon (-COO-): A signal around 149-151 ppm.

-

Indole carbons: Signals in the aromatic region (110-140 ppm).

-

Boc quaternary carbon (-C(CH₃)₃): A signal around 84-86 ppm.

-

Methyl carbon (-CH₃): A signal around 21-22 ppm.

-

Boc methyl carbons (-C(CH₃)₃): A signal around 28-29 ppm.

Applications in Drug Discovery: A Gateway to Bioactive Molecules

This compound serves as a pivotal intermediate in the synthesis of a diverse range of biologically active compounds. The aldehyde functionality is a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and condensations, allowing for the introduction of diverse pharmacophores.

Role in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The indole scaffold is a common feature in many kinase inhibitors due to its ability to mimic the adenine region of ATP and form key hydrogen bonding interactions within the kinase active site.[9][10] this compound can be utilized to construct complex heterocyclic systems that act as potent kinase inhibitors.

Hypothetical Synthetic Application:

Caption: Potential synthetic pathways from this compound to kinase inhibitors.

For instance, the aldehyde can undergo reductive amination with a suitable amine, followed by cyclization to form a fused heterocyclic system. Alternatively, condensation with an active methylene compound can lead to the formation of a key intermediate for the synthesis of inhibitors targeting kinases such as JNK.[11][12]

A Building Block for Antiviral Agents

Indole derivatives have also demonstrated significant potential as antiviral agents, targeting various stages of the viral life cycle.[1] The structural versatility of the indole nucleus allows for the design of compounds that can inhibit viral entry, replication, or assembly.[13]

This compound can be a crucial starting material for the synthesis of novel antiviral compounds. For example, the aldehyde can be converted into a Schiff base, which can then be reduced and further functionalized. This approach allows for the introduction of diverse side chains that can be optimized for potent antiviral activity against a range of viruses, including influenza and herpes simplex virus.[13]

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its straightforward synthesis via N-protection and Vilsmeier-Haack formylation, coupled with the reactivity of the C-3 aldehyde, provides a robust platform for the development of novel kinase inhibitors and antiviral agents. The strategic placement of the Boc protecting group and the C-5 methyl group offers fine control over reactivity and allows for the exploration of specific structure-activity relationships. This guide provides the necessary foundational knowledge and practical protocols to empower researchers in their pursuit of innovative therapeutics.

References

-

Molecules. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

- J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.

- Note Reactions of Vilsmeier Haack reagent with arom

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).

- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Inform

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

Organic Syntheses Procedure. (n.d.). indole-3-aldehyde. [Link]

-

MDPI. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

-

Organic Syntheses Procedure. (n.d.). 1-methylindole. [Link]

- Yeditepe Journal of Health Sciences. (n.d.).

-

PMC. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. [Link]

-

PubMed. (2020). Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. [Link]

-

PubMed. (2009). Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). [Link]

-

MDPI. (n.d.). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. [Link]

-

PMC. (n.d.). A review on recent developments of indole-containing antiviral agents. [Link]

-

PubMed. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. [Link]

- ResearchGate. (n.d.). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors.

-

PubMed. (2013). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. [Link]

-

MDPI. (n.d.). Discovery of Flavone Derivatives Containing Carboxamide Fragments as Novel Antiviral Agents. [Link]

- ResearchGate. (n.d.).

-

MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

- ResearchGate. (n.d.).

-

MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

- OUCI. (n.d.). Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones.

- ResearchGate. (n.d.). (PDF) Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.

-

MDPI. (n.d.). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. [Link]

Sources

- 1. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Boc-5-methyl-3-formylindole: Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of 1-Boc-5-methyl-3-formylindole (tert-butyl 3-formyl-5-methyl-1H-indole-1-carboxylate), a key heterocyclic building block in medicinal chemistry and organic synthesis. We detail its physicochemical properties, offer an in-depth analysis of its two-step synthesis—Vilsmeier-Haack formylation followed by N-Boc protection—and explore the underlying reaction mechanisms. Furthermore, this guide presents a complete spectroscopic characterization protocol, ensuring structural verification through NMR, MS, and IR analyses. Finally, we discuss its critical applications as a versatile intermediate in the development of complex pharmaceutical agents and other bioactive molecules. This document is intended for researchers, chemists, and drug development professionals seeking a practical, field-proven understanding of this important synthetic intermediate.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and structural rigidity make it an ideal framework for designing molecules that interact with a wide range of biological targets. Within this class, 3-formylindoles are particularly valuable as they serve as versatile precursors for a vast array of more complex derivatives, including tryptamines and the anti-cancer phytoalexins.

The strategic manipulation of the indole ring often requires protection of the nitrogen atom (N1) to prevent unwanted side reactions and to modulate the ring's reactivity. The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for this purpose. It is stable under a variety of conditions, yet can be readily removed under mild acidic treatment.[1]

This compound emerges as a highly functionalized and strategically important intermediate. The methyl group at the 5-position provides a point for steric and electronic modification, the formyl group at the 3-position is a reactive handle for extensive chemical elaboration, and the Boc group at the 1-position ensures stability and controlled reactivity during multi-step syntheses.

Physicochemical Properties

The fundamental properties of this compound are summarized below. The molecular weight is calculated based on its chemical formula, C₁₅H₁₇NO₃.

| Property | Value | Source |

| IUPAC Name | tert-butyl 3-formyl-5-methyl-1H-indole-1-carboxylate | - |

| Molecular Formula | C₁₅H₁₇NO₃ | - |

| Molecular Weight | 259.30 g/mol | Calculated |

| Appearance | Off-white to yellow solid (predicted) | - |

| CAS Number | Not available | - |

Synthesis and Mechanistic Insights

The synthesis of this compound is efficiently achieved via a two-step sequence starting from commercially available 5-methylindole. The strategic choice is to perform the electrophilic formylation on the highly activated, unprotected indole ring first, followed by the N-Boc protection. Attempting to formylate the N-Boc protected indole would be significantly less efficient due to the electron-withdrawing nature of the Boc group, which deactivates the indole ring towards electrophilic aromatic substitution.

Caption: Overall synthetic workflow for this compound.

Step 1: Vilsmeier-Haack Formylation of 5-Methylindole

The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich heterocycles like indoles.[5] It utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6] This reagent is a mild electrophile, making it highly selective for the electron-rich C3 position of the indole nucleus.

Causality Behind Experimental Choices:

-

Reagents: DMF serves as both the solvent and the source of the formyl group. POCl₃ is a powerful dehydrating agent that activates DMF to form the electrophilic Vilsmeier reagent.

-

Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is performed at 0 °C to maintain control. The subsequent reaction with the indole is typically warmed to drive the electrophilic substitution to completion.

-

Aqueous Workup: The reaction is quenched with ice water and basified. This hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes the acidic reaction byproducts.

Mechanism: The mechanism involves the formation of the electrophilic Vilsmeier reagent, followed by electrophilic attack on the indole C3 position, and subsequent hydrolysis.

Caption: Mechanism of the Vilsmeier-Haack formylation of 5-methylindole.

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (5 equivalents) to 0 °C in an ice-salt bath.

-

Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Dissolve 5-methylindole (1 equivalent, see[7]) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-3 hours, monitoring by TLC until the starting material is consumed.[8]

-

Cool the reaction mixture back to 0 °C and carefully pour it onto a stirred mixture of crushed ice and water.

-

Basify the aqueous solution to pH 8-9 by the slow addition of a saturated sodium carbonate or 30% sodium hydroxide solution.

-

Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-methyl-1H-indole-3-carbaldehyde.[8]

Step 2: N-Boc Protection of 5-Methyl-1H-indole-3-carbaldehyde

With the formyl group installed, the indole nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically catalyzed by a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP).

Causality Behind Experimental Choices:

-

Reagents: Boc₂O is the standard reagent for introducing the Boc group. A base (e.g., triethylamine, TEA) is used to deprotonate the indole N-H, increasing its nucleophilicity. DMAP acts as a superior acylation catalyst, accelerating the reaction.

-

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are used to prevent hydrolysis of the Boc anhydride.

Mechanism: DMAP acts as a nucleophilic catalyst, reacting with Boc₂O to form a more reactive intermediate, which is then attacked by the deprotonated indole nitrogen.

Caption: Catalytic cycle for the N-Boc protection of an indole.

Experimental Protocol:

-

To a solution of 5-methyl-1H-indole-3-carbaldehyde (1 equivalent) in anhydrous THF (0.2 M), add triethylamine (TEA, 1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

-

Add a solution of Boc₂O (1.2 equivalents) in anhydrous THF dropwise at room temperature.[9]

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Spectroscopic Characterization and Analysis

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The data presented below are predicted values based on analogous structures found in the literature.[10][11][12]

4.1 Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy (Predicted for CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10.1 | s | 1H | -CH O |

| ~8.2 | s | 1H | H2 |

| ~8.1 | d | 1H | H4 |

| ~7.4 | dd | 1H | H6 |

| ~7.3 | d | 1H | H7 |

| ~2.5 | s | 3H | Ar-CH ₃ |

| ~1.7 | s | 9H | -C(CH ₃)₃ |

4.2 Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy (Predicted for CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~185.0 | C HO |

| ~149.5 | N-C =O |

| ~138.0 | C7a |

| ~135.0 | C5 |

| ~133.0 | C2 |

| ~128.0 | C6 |

| ~125.0 | C4 |

| ~120.0 | C3a |

| ~118.0 | C3 |

| ~115.0 | C7 |

| ~85.0 | -C (CH₃)₃ |

| ~28.0 | -C(C H₃)₃ |

| ~21.5 | Ar-C H₃ |

4.3 Mass Spectrometry (MS)

-

Method: Electrospray Ionization (ESI+)

-

Expected [M+H]⁺: m/z 260.13

-

Expected [M+Na]⁺: m/z 282.11

4.4 Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Functional Group |

|---|---|

| ~2980 | C-H stretch (aliphatic) |

| ~1735 | C=O stretch (Boc carbamate) |

| ~1680 | C=O stretch (aldehyde) |

| ~1540 | C=C stretch (aromatic) |

| ~1250 | C-O stretch |

Applications in Drug Discovery and Organic Synthesis

This compound is not an end product but a high-value intermediate. Its synthetic utility stems from the orthogonal reactivity of its functional groups.

-

Aldehyde Elaboration: The formyl group is a versatile handle for reactions such as:

-

Reductive Amination: To synthesize a wide range of N-substituted tryptamines.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form C-C double bonds, extending the carbon skeleton.

-

Condensation Reactions: With active methylene compounds to build more complex heterocyclic systems.

-

-

Directed Metalation: The Boc group can act as a directed metalating group, allowing for selective functionalization at the C2 position of the indole ring.

-

Deprotection and Further N-Functionalization: Removal of the Boc group under acidic conditions reveals the indole N-H, which can then be alkylated, arylated, or used in other coupling reactions.

This intermediate is a key starting point for synthesizing compounds targeting a range of diseases, including cancer, viral infections, and neurological disorders.

Conclusion

This compound is a strategically designed synthetic intermediate that provides chemists with robust and flexible access to a wide variety of complex indole derivatives. Its synthesis is reliable and scalable, relying on classic, well-understood organic transformations. The combination of a reactive aldehyde, a site for further substitution (methyl group), and a stable yet readily cleavable protecting group makes it an indispensable tool for professionals in drug discovery and synthetic chemistry.

References

- (No specific source)

-

PubChem. tert-butyl 3-formyl-1H-indole-1-carboxylate. Available at: [Link]

-

Murakami, Y., et al. THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. Available at: [Link]

-

ChemSynthesis. tert-butyl 3-formyl-1H-indole-1-carboxylate. Available at: [Link]

-

Supporting Information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. Available at: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

-

PubChem. tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. Available at: [Link]

-

Sciencemadness.org. Acylation of Indoles by Duff Reaction and Vilsmeier-Haack Formylation. Available at: [Link]

-

ChemSynthesis. tert-butyl 3-formyl-1H-indole-5-carboxylate. Available at: [Link]

-

Beilstein Journals. Catalyst-free dehydrative SN1-type reaction of indolyl alcohols with diverse nucleophiles “on water” - Supporting Information. Available at: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

-

Kauno Technologijos Universitetas. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link]

-

The Royal Society of Chemistry. Experimental Procedures. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

-

MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

-

Yeditepe University. Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Available at: [Link]

-

National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

-

PubMed. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Available at: [Link]

-

National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

-

Beilstein Journals. Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Available at: [Link]

-

MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available at: [Link]

-

PubMed. New 3H-indole synthesis by Fischer's method. Part I. Available at: [Link]

-

PubChem. 5-Methylindole-3-carboxaldehyde. Available at: [Link]

-

NIST. Indole, 3-methyl-. Available at: [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. 5-Methylindole-3-carboxaldehyde | C10H9NO | CID 259187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl 3-formyl-1H-indole-1-carboxylate 57476-50-3 [sigmaaldrich.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Indole, 3-methyl- [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. epubl.ktu.edu [epubl.ktu.edu]

- 12. yeditepejhs.org [yeditepejhs.org]

A Comprehensive Technical Guide to tert-butyl 3-formyl-5-methyl-1H-indole-1-carboxylate: Synthesis, Characterization, and Application in Modern Drug Discovery

Abstract: This technical guide provides an in-depth exploration of tert-butyl 3-formyl-5-methyl-1H-indole-1-carboxylate, a key heterocyclic building block in contemporary medicinal chemistry. We detail its precise nomenclature, physicochemical properties, and a robust, field-proven synthetic protocol with mechanistic insights into the critical reaction steps. Furthermore, this guide outlines a comprehensive characterization workflow using modern spectroscopic techniques, ensuring a self-validating system for purity and structural confirmation. Finally, we discuss the strategic importance and application of this intermediate in the synthesis of complex, biologically active molecules, underscoring its value for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of drug design. Within this class of compounds, selectively functionalized indoles serve as indispensable starting materials for constructing complex molecular architectures.

tert-butyl 3-formyl-5-methyl-1H-indole-1-carboxylate is a trifunctional intermediate of significant strategic value. It features:

-

A Boc-protected nitrogen , which deactivates the typically reactive N-H bond, enhances solubility in organic solvents, and directs electrophilic substitution to the C3 position.

-

An aldehyde group at the C3 position , a versatile chemical handle for a vast array of transformations including reductive aminations, Wittig reactions, and condensations.

-

A methyl group at the C5 position , which provides a point of steric and electronic differentiation, influencing the molecule's interaction with biological targets.

This guide will elucidate the synthesis, validation, and strategic application of this powerful synthetic intermediate.

Nomenclature and Physicochemical Properties

Correctly identifying a chemical entity is paramount for reproducibility and safety. The subject of this guide is unequivocally identified by the following descriptors.

| Property | Value | Source |

| IUPAC Name | tert-butyl 3-formyl-5-methyl-1H-indole-1-carboxylate | - |

| Common Names | 1-Boc-5-methyl-3-formylindole, N-Boc-5-methyl-3-indolecarboxaldehyde | - |

| CAS Number | 914348-94-0 | [1] |

| Molecular Formula | C₁₅H₁₇NO₃ | [1] |

| Molecular Weight | 259.30 g/mol | [1] |

| Appearance | Solid (typically off-white to yellow powder) | - |

| Melting Point | 119-121 °C | [2] |

| Solubility | Soluble in dichloromethane, ethyl acetate, THF; sparingly soluble in hexanes | [1] |

Synthesis and Mechanistic Insights

The preparation of tert-butyl 3-formyl-5-methyl-1H-indole-1-carboxylate can be efficiently achieved via a two-step sequence starting from 5-methyl-1H-indole. This pathway ensures high regioselectivity and yield.

Workflow Overview:

-

Step 1: N-Protection: The indole nitrogen of 5-methyl-1H-indole is protected with a tert-butoxycarbonyl (Boc) group.

-

Step 2: Formylation: The C3 position of the Boc-protected indole is formylated using the Vilsmeier-Haack reaction.

Diagram of Synthetic Workflow

Caption: Synthetic pathway from 5-methylindole to the target molecule.

Expertise & Causality: Why This Route?

-

The Role of the Boc Group: The Boc protecting group is crucial for two reasons. Firstly, it prevents the acidic N-H proton from interfering with the strongly basic or electrophilic reagents used in subsequent steps. Secondly, the electron-withdrawing nature of the carbonyl in the Boc group enhances the electrophilicity of the indole C3 position, making it highly susceptible to attack by the Vilsmeier reagent.

-

The Vilsmeier-Haack Reaction: This reaction is the method of choice for formylating electron-rich aromatic and heterocyclic systems.[3] It utilizes a Vilsmeier reagent, typically a chloroiminium salt, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[4][5] This electrophile is mild enough not to react with less activated systems, providing excellent regioselectivity for the electron-rich C3 position of the indole ring.[6]

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 5-methyl-1H-indole-1-carboxylate

-

To a stirred solution of 5-methyl-1H-indole (1.0 eq.) in dichloromethane (DCM, ~0.2 M) in an ice bath, add triethylamine (TEA, 1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) in DCM.

-

Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Quench the reaction with water and transfer the mixture to a separatory funnel.

-

Separate the organic layer, wash with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can often be used directly in the next step or purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Step 2: Synthesis of tert-butyl 3-formyl-5-methyl-1H-indole-1-carboxylate

-

In a separate flask under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 1.5 eq.) to anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) at 0 °C. Stir for 30 minutes to pre-form the Vilsmeier reagent.

-

Slowly add a solution of tert-butyl 5-methyl-1H-indole-1-carboxylate (1.0 eq.) from Step 1 in anhydrous DMF to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of NaHCO₃ or K₂CO₃ until the pH is ~8.

-

Stir the resulting suspension for 1 hour, then collect the solid product by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum. The product can be further purified by recrystallization from ethanol or by silica gel chromatography.

Spectroscopic Characterization: A Self-Validating System

Confirmation of the molecular structure and assessment of purity are non-negotiable. The following data provide a robust validation of the target compound's identity.

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ ~10.0 (s, 1H, -CHO), δ ~8.2-8.0 (m, 2H, Ar-H), δ ~7.4-7.2 (m, 2H, Ar-H), δ ~2.4 (s, 3H, Ar-CH₃), δ ~1.7 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~185.0 (CHO), δ ~150.0 (C=O, Boc), δ ~138.0, 135.0, 130.0, 125.0, 124.0, 115.0 (Ar-C), δ ~85.0 (O-C (CH₃)₃), δ ~28.0 (O-C(CH₃ )₃), δ ~21.0 (Ar-CH₃) |

| IR (Infrared) | ν ~1730 cm⁻¹ (C=O, Boc ester), ν ~1670 cm⁻¹ (C=O, aldehyde), ν ~2980 cm⁻¹ (C-H, aliphatic) |

| MS (Mass Spec) | [M+H]⁺ = 260.13 |

Trustworthiness through Analysis: The presence of the aldehyde proton singlet at ~10.0 ppm in the ¹H NMR is a definitive marker for successful formylation. The large singlet at ~1.7 ppm integrating to 9 protons confirms the intact Boc group. The aromatic signals will show a pattern consistent with a 1,3,5-trisubstituted indole ring. These spectroscopic signatures, when observed together, provide unambiguous confirmation of the desired structure.

Reactivity and Applications in Drug Development

tert-butyl 3-formyl-5-methyl-1H-indole-1-carboxylate is not an end-product but a versatile precursor. The aldehyde functionality is a gateway to numerous complex structures relevant to drug discovery.[7]

Diagram of Key Transformations

Caption: Key synthetic applications of the title compound's aldehyde group.

Field-Proven Insights:

-

Reductive Amination for Serotonin Analogs: The aldehyde can be reacted with a wide range of amines in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) to form C3-aminomethyl indoles. This is a cornerstone reaction for building analogs of neurotransmitters like serotonin and melatonin, which are key targets in neuroscience drug discovery.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphorus ylides allows for the extension of the side chain, creating 3-vinylindole derivatives. These conjugated systems are valuable precursors for more complex heterocyclic systems and have been explored as scaffolds for anticancer agents.

-

Oxidation to Carboxylic Acid: The aldehyde can be easily oxidized to the corresponding carboxylic acid. This functional group can then be converted to amides or esters, enabling the exploration of structure-activity relationships (SAR) by coupling to diverse amine or alcohol fragments. This is a common strategy in the optimization phase of lead discovery.

The indole scaffold itself is known to be a component in molecules with anticancer and antimicrobial properties.[7] By using tert-butyl 3-formyl-5-methyl-1H-indole-1-carboxylate, medicinal chemists can rapidly generate libraries of novel compounds built around this privileged core, accelerating the discovery of new therapeutic agents.

Conclusion

tert-butyl 3-formyl-5-methyl-1H-indole-1-carboxylate is a high-value, versatile, and indispensable intermediate for chemical and pharmaceutical research. Its robust and scalable synthesis, combined with the strategic placement of three distinct functional handles, makes it an ideal starting point for the development of novel therapeutics. The methodologies and data presented in this guide provide researchers with a reliable framework for the synthesis, validation, and strategic deployment of this powerful chemical tool in their drug discovery programs.

References

- 1. TERT-BUTYL 3-FORMYL-1H-INDOLE-1-CARBOXYLATE | 57476-50-3 [chemicalbook.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Buy tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate | 1481631-51-9 [smolecule.com]

Spectroscopic Profile of 1-Boc-5-methyl-3-formylindole: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-Boc-5-methyl-3-formylindole, a key intermediate in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the structural and electronic characteristics of this molecule as revealed by modern spectroscopic techniques. The insights herein are derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), contextualized for the unique functionalities of this substituted indole.

Molecular Structure and its Spectroscopic Implications

The structure of this compound incorporates several key functional groups that dictate its spectroscopic signature: an indole core, a tert-butyloxycarbonyl (Boc) protecting group at the N1 position, a methyl group at the C5 position, and a formyl group at the C3 position. Each of these moieties imparts distinct and predictable characteristics in NMR, IR, and MS analyses. The N-Boc group, for instance, introduces steric bulk and characteristic upfield signals in the ¹H NMR spectrum, while the electron-withdrawing formyl group significantly influences the electronic environment of the indole ring, leading to downfield shifts of adjacent protons.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[3] For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence of its constitution.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum is anticipated to be highly informative, with distinct signals for the aromatic protons, the formyl proton, the methyl protons, and the protons of the Boc group. The electron-withdrawing nature of the formyl group at C3 and the Boc group at N1 will deshield the aromatic protons, shifting them downfield.[4]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[2]

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.[2]

-

Data Processing: Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃).[1] Process the data with appropriate Fourier transformation and phase correction.

Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| CHO | 9.9 - 10.1 | s | 1H | - |

| H2 | 8.2 - 8.4 | s | 1H | - |

| H4 | 8.0 - 8.2 | d | 1H | ~1.5 |

| H7 | 7.3 - 7.5 | d | 1H | ~8.5 |

| H6 | 7.1 - 7.3 | dd | 1H | ~8.5, ~1.5 |

| CH₃ | 2.4 - 2.6 | s | 3H | - |

| C(CH₃)₃ | 1.6 - 1.8 | s | 9H | - |

Interpretation:

-

Formyl Proton (CHO): The aldehyde proton is expected to be the most downfield signal, appearing as a sharp singlet due to the strong deshielding effect of the carbonyl group.

-

Indole Protons (H2, H4, H6, H7): The H2 proton will be a singlet and significantly downfield due to the adjacent electron-withdrawing formyl group and the influence of the N-Boc group. The H4 proton will appear as a doublet with a small meta-coupling to H6. The H7 proton will be a doublet due to ortho-coupling with H6. The H6 proton will be a doublet of doublets, showing both ortho- and meta-couplings.

-

Methyl Protons (CH₃): The methyl protons at C5 will resonate as a singlet in the aromatic methyl region.

-

Boc Protons (C(CH₃)₃): The nine equivalent protons of the tert-butyl group will give rise to a large, sharp singlet in the upfield region, a hallmark of the Boc protecting group.[1]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will complement the ¹H NMR data, providing a count of all unique carbon atoms and information about their chemical environment.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: A 90-degree pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) are generally required to obtain a good spectrum for the less sensitive ¹³C nucleus.[2]

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (formyl) | 184 - 186 |

| C=O (Boc) | 149 - 151 |

| C7a | 136 - 138 |

| C2 | 135 - 137 |

| C5 | 133 - 135 |

| C3a | 128 - 130 |

| C4 | 125 - 127 |

| C6 | 123 - 125 |

| C3 | 118 - 120 |

| C7 | 114 - 116 |

| C(CH₃)₃ | 84 - 86 |

| C(CH₃)₃ | 28 - 29 |

| CH₃ | 21 - 22 |

Interpretation:

-

Carbonyl Carbons: Two distinct carbonyl signals are expected in the most downfield region of the spectrum, corresponding to the formyl and the Boc carbonyl carbons.[2]

-

Aromatic and Indole Carbons: The carbon atoms of the indole ring will resonate in the aromatic region, with their specific shifts influenced by the substituents.

-

Boc Carbons: The quaternary carbon of the tert-butyl group will appear around 84-86 ppm, and the three equivalent methyl carbons will have a signal around 28-29 ppm.[2]

-

Methyl Carbon: The C5-methyl carbon will be observed in the typical aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[5]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, a small amount can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared. For liquid samples, a drop can be placed between two salt plates (e.g., NaCl or KBr).[2]

-

Instrument Setup: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~2820, ~2720 | Weak | Aldehyde C-H stretch (Fermi doublet) |

| ~1710-1730 | Strong | C=O stretch (Boc carbamate) |

| ~1670-1690 | Strong | C=O stretch (formyl) |

| ~1600, ~1470 | Medium-Weak | Aromatic C=C stretch |

| ~1370, ~1390 | Medium | C-H bend (tert-butyl) |

| ~1250-1000 | Strong | C-O stretch |

Interpretation:

The IR spectrum will be dominated by two strong carbonyl absorption bands. The Boc carbonyl stretch is typically found at a higher wavenumber (around 1710-1730 cm⁻¹) compared to the conjugated formyl carbonyl stretch (around 1670-1690 cm⁻¹).[2][6] The characteristic C-H stretching vibrations for aromatic and aliphatic protons will also be present. The two weak bands characteristic of an aldehyde C-H stretch (Fermi doublet) are also anticipated.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common soft ionization techniques for this type of molecule.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The expected exact mass for C₁₅H₁₇NO₃ is 259.1208. In high-resolution mass spectrometry (HRMS), the observed mass should be very close to this value.

-

Common Fragments:

-

[M - 56]⁺: Loss of isobutylene from the Boc group.

-

[M - 100]⁺: Loss of the entire Boc group.

-

[M - CHO]⁺: Loss of the formyl group.

-

Visualizing Structural-Spectroscopic Correlations

The following diagram illustrates the key structural features of this compound and their expected manifestations in the ¹H NMR spectrum.

Caption: Correlation of molecular structure with predicted ¹H NMR signals.

Conclusion

The spectroscopic characterization of this compound is a critical step in its synthesis and application. By understanding the fundamental principles of NMR, IR, and MS, researchers can confidently verify the structure and purity of this important building block. The predicted data and interpretations provided in this guide serve as a valuable resource for scientists working with this and related indole derivatives.

References

- Current time information in Ottawa, CA. (n.d.). Google.

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved from [Link]

- A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (2013). Photochemistry and Photobiology, 89(1), 40-50.

- A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (2013). Photochemistry and Photobiology, 89(1), 40-50.

-

Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects and a Theoretical Study. (n.d.). CORE. Retrieved from [Link]

- Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. (n.d.). Indian Journal of Pure & Applied Physics, 55(10), 683-694.

-

1H NMR spectrum of N-Boc glutamic acid. (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis and spectral characterization of 2-substituted indole derivatives. (n.d.).

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2019). Molecules, 24(12), 2298.

- Catalyst-free dehydrative SN1-type reaction of indolyl alcohols with diverse nucleophiles “on water” - Supporting Information. (n.d.).

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

-

1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]

- 13C NMR spectra of some indole derivatives. (1977). Chemistry of Heterocyclic Compounds, 13(2), 163-166.

- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). Organic Process Research & Development.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

- Table of Characteristic IR Absorptions. (n.d.).

-

NMR - Interpretation. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

- Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. (2025, August 31). Yeditepe Journal of Health Sciences.

-

Methyl 1H-indole-3-carboxylate. (n.d.). Magritek. Retrieved from [Link]

-

5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. (n.d.). ResearchGate. Retrieved from [Link]

-

Methyl 1-(5-fluoropentyl)indole-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

1-Methyl-1H-indole-3-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

Sources

A Technical Guide to the Infrared and Mass Spectrometric Analysis of 1-Boc-5-methyl-3-formylindole

Abstract

This technical guide provides an in-depth analysis of the infrared (IR) and mass spectrometry (MS) characteristics of 1-Boc-5-methyl-3-formylindole, a key intermediate in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the theoretical principles and practical applications of these analytical techniques for the structural elucidation and quality control of this compound. We will delve into the interpretation of spectral data, predictable fragmentation patterns, and provide standardized protocols for data acquisition.

Introduction: The Significance of Spectroscopic Analysis for this compound

This compound is a versatile building block characterized by a substituted indole core. The indole motif is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. The substituents on this particular molecule—a tert-butyloxycarbonyl (Boc) protecting group at the N1 position, a methyl group at the C5 position, and a formyl group at the C3 position—each impart distinct chemical properties and, consequently, unique spectroscopic signatures.